rac-2-Butene-1,4-diol
rac-2-Butene-1,4-diol
Brand Name:
Vulcanchem
CAS No.:
110-64-5
VCID:
VC0106632
InChI:
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
SMILES:
C(C=CCO)O
Molecular Formula:
C₄H₈O₂
Molecular Weight:
88.11 g/mol
rac-2-Butene-1,4-diol
CAS No.: 110-64-5
Reference Standards
VCID: VC0106632
Molecular Formula: C₄H₈O₂
Molecular Weight: 88.11 g/mol
CAS No. | 110-64-5 |
---|---|
Product Name | rac-2-Butene-1,4-diol |
Molecular Formula | C₄H₈O₂ |
Molecular Weight | 88.11 g/mol |
IUPAC Name | (E)-but-2-ene-1,4-diol |
Standard InChI | InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ |
Standard InChIKey | ORTVZLZNOYNASJ-OWOJBTEDSA-N |
Isomeric SMILES | C(/C=C/CO)O |
SMILES | C(C=CCO)O |
Canonical SMILES | C(C=CCO)O |
Boiling Point | 141-149 °C AT 20 MM HG |
Colorform | ALMOST COLORLESS LIQUID |
Density | 1.067-1.074 |
Flash Point | 128 °C (263 °F) OC |
Melting Point | 7 °C (45 °F) |
Physical Description | Liquid |
Solubility | VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE |
Synonyms | 2-butene-1,4-diol penitricin C penitricin C, (E)-isomer penitricin C, (Z)-isome |
Vapor Density | 3.0 (AIR= 1) |
PubChem Compound | 175854 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume